Product packaging for 1-Cyclopentenylacetonitrile(Cat. No.:CAS No. 22734-04-9)

1-Cyclopentenylacetonitrile

Cat. No.: B1346953
CAS No.: 22734-04-9
M. Wt: 107.15 g/mol
InChI Key: LEWVRAMNXUWSFL-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Unsaturated Nitrile Chemistry

Cyclic unsaturated nitriles are organic compounds that incorporate a nitrile (-C≡N) functional group and a carbon-carbon double bond within a ring structure. This combination of features makes them reactive and valuable intermediates in synthesis. 1-Cyclopentenylacetonitrile, with its five-membered cyclopentene (B43876) ring, is a prime example of this class of molecules. Current time information in Bangalore, IN.nih.gov Its chemical reactivity is largely dictated by the interplay between the electron-withdrawing nitrile group and the nucleophilic double bond.

Below is a table summarizing the key properties of this compound. Current time information in Bangalore, IN.nih.gov

PropertyValue
Molecular Formula C₇H₉N
CAS Registry Number 22734-04-9
Molar Mass 107.15 g/mol
Boiling Point 124-126 °C at 100 Torr
Density 0.939-0.951 g/cm³ at 20.5-25 °C

Significance as a Versatile Synthon for Complex Molecular Architectures

In organic synthesis, a synthon is an idealized fragment of a molecule used to assist in planning a synthesis. ajrconline.orgias.ac.in this compound serves as a versatile synthon, providing a building block for more intricate molecular frameworks. Its utility is particularly evident in domino reactions, where a single sequence of reactions forms multiple chemical bonds without isolating intermediates. lew.rotechexplorist.com

A significant application of this compound is in the synthesis of ring-expanded oxonitriles through a domino ozonolysis-aldol sequence. cnrs.frresearchgate.net This one-pot synthesis is highly efficient. For instance, the reaction of this compound yields a six-membered oxonitrile with a remarkable 98% efficiency. researchgate.netacs.org This transformation highlights the compound's ability to generate more complex cyclic systems, which are valuable scaffolds in medicinal chemistry and natural product synthesis. cnrs.frresearchgate.netsemanticscholar.org The reaction demonstrates how the initial ozonolysis of the cyclopentene ring generates intermediates that subsequently undergo an intramolecular aldol (B89426) condensation to form a new, larger ring structure. researchgate.net

The table below outlines the specifics of this key transformation.

ReactantReaction TypeProductYield
This compoundDomino Ozonolysis-Aldol Cyclization3-Oxocyclohexanecarbonitrile98%

This efficient construction of functionalized cyclic systems underscores the importance of this compound as a valuable tool for synthetic chemists aiming to build complex molecular architectures. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N B1346953 1-Cyclopentenylacetonitrile CAS No. 22734-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopenten-1-yl)acetonitrile
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InChI

InChI=1S/C7H9N/c8-6-5-7-3-1-2-4-7/h3H,1-2,4-5H2
Source PubChem
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InChI Key

LEWVRAMNXUWSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID90177270
Record name Cyclopent-1-ene-1-acetonitrile
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Molecular Weight

107.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Cyclopenteneacetonitrile
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CAS No.

22734-04-9
Record name 1-Cyclopentene-1-acetonitrile
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Record name Cyclopent-1-ene-1-acetonitrile
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Record name Cyclopent-1-ene-1-acetonitrile
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Record name Cyclopent-1-ene-1-acetonitrile
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Strategic Synthesis Methodologies for 1 Cyclopentenylacetonitrile

Condensation-Based Synthetic Routes to 1-Cyclopentenylacetonitrile

The Knoevenagel condensation stands as a cornerstone in the synthesis of this compound, a valuable unsaturated nitrile. acs.org This reaction typically involves the condensation of a ketone with a compound containing an active methylene (B1212753) group, facilitated by a basic catalyst.

Knoevenagel Condensation of Cyclopentanone (B42830) with Cyanoacetic Acid Precursors

The synthesis of this compound is frequently achieved through the Knoevenagel condensation of cyclopentanone with a cyanoacetic acid precursor. acs.orgacs.org This reaction is a classic and effective method for forming the carbon-carbon double bond and introducing the nitrile functionality. While specific details of the reaction can vary, a general approach involves reacting cyclopentanone with cyanoacetic acid in the presence of a catalyst.

In a typical procedure, cyclopentanone and cyanoacetic acid are reacted in a suitable solvent, often in the presence of a catalyst like ammonium (B1175870) acetate (B1210297). google.com The reaction mixture is heated to facilitate the condensation and subsequent decarboxylation, leading to the formation of this compound.

For instance, a patented industrial process describes the reaction of ketones like cyclohexanone (B45756) with cyanoacetic acid using small amounts of ammonium acetate as a catalyst. google.com This process initially forms a condensation product that, upon careful distillation, undergoes decarboxylation with a vigorous evolution of carbon dioxide to yield the desired unsaturated nitrile. google.com

Mechanistic Aspects of Water Removal and Cycloalkene Formation

The Knoevenagel condensation proceeds through a series of equilibrium steps. Initially, the base catalyzes the deprotonation of the active methylene compound (cyanoacetic acid precursor) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone to form an aldol-type addition product.

A critical step in driving the reaction towards the formation of the final product, this compound, is the removal of water. This dehydration of the intermediate β-hydroxy nitrile is often spontaneous and facile, as β-hydroxy nitriles are particularly prone to elimination reactions. acs.org The removal of water shifts the equilibrium, favoring the formation of the thermodynamically stable conjugated system of the cycloalkene.

Process Optimization for Enhanced Yields and Purity

Key areas for optimization include:

Catalyst Selection: While traditional catalysts like ammonium acetate are effective, research into more efficient and greener catalysts is ongoing. google.comrsc.org For example, the use of ionic liquids as catalysts in water has been shown to be a convenient and rapid method for Knoevenagel condensations, often affording excellent yields at room temperature without the need for extensive purification. rsc.org

Reaction Conditions: Parameters such as temperature, solvent, and reactant stoichiometry are crucial. For industrial-scale synthesis, a process has been developed where a solution of cyanoacetic acid and acetic acid is added portion-wise to the ketone and catalyst at 100-160°C. google.com This method allows for a controlled and even flow of CO2 waste gas, enhancing safety and control over the reaction. google.com

Purification Techniques: To achieve high purity, techniques like distillation and recrystallization are employed. The choice of purification method depends on the physical properties of this compound and any impurities present.

Table 1: Parameters for Knoevenagel Condensation Optimization

ParameterObjectiveMethods
Catalyst Increase reaction rate and yield.Exploring alternative catalysts such as ionic liquids or mixed metal oxides. rsc.orgnih.gov
Solvent Improve reaction efficiency and environmental friendliness.Using greener solvents like water or employing solventless conditions. rsc.orgrsc.org
Temperature Control reaction rate and minimize side reactions.Optimizing the temperature profile for the specific reactants and catalyst used. google.com
Water Removal Drive the equilibrium towards product formation.Employing azeotropic distillation (e.g., with a Dean-Stark trap) or using desiccants.
Reactant Ratio Maximize the conversion of the limiting reagent.Systematically varying the molar ratios of cyclopentanone and the cyanoacetic acid precursor.

Exploration of Alternative Synthetic Pathways

While the Knoevenagel condensation is a primary route, researchers are continually exploring alternative synthetic pathways to improve efficiency, reduce environmental impact, and access novel structural analogs. nih.govrsc.org These alternative approaches often focus on developing step-saving and more atom-economical methods. nih.gov

One area of exploration involves the development of tandem or domino reactions, where multiple transformations occur in a single pot. For example, this compound itself can serve as a precursor in domino ozonolysis-aldol synthesis to create more complex ring-expanded oxonitriles in a highly efficient one-pot synthesis. acs.orgacs.org

Another approach could involve the use of different starting materials or reaction types. For instance, synthetic routes for similar nitrile compounds have been developed using Grignard reagents or through the reaction of alkyl halides with phenylacetonitrile (B145931) in the presence of a base. While not directly reported for this compound, these methods represent potential alternative strategies that could be adapted. The development of novel synthetic methods is crucial for expanding the chemical space and enabling the synthesis of new functional molecules. nih.gov

Mechanistic Investigations and Transformations of 1 Cyclopentenylacetonitrile

Cascade and Tandem Reaction Sequences

The reactivity of 1-Cyclopentenylacetonitrile lends itself to elegant and efficient molecular transformations through cascade and tandem reaction sequences. These processes, where multiple bond-forming events occur in a single pot, are highly valued in organic synthesis for their atom and step economy. beilstein-journals.org A prominent example involving this compound is the ozonolysis-initiated cascade, which leads to significant structural rearrangement and the formation of more complex cyclic systems. rsc.org

A robust and high-yielding cascade reaction transforms this compound into a ring-expanded oxonitrile. rsc.org This sequence involves an initial oxidative cleavage of the cyclopentene (B43876) ring by ozone, followed by a spontaneous intramolecular cyclization. The entire process illustrates the power of cascade reactions, proceeding with yields often exceeding 90%. rsc.org

The cascade is initiated by the ozonolysis of the carbon-carbon double bond in this compound. rsc.org This reaction proceeds via the Criegee mechanism, which involves the 1,3-dipolar cycloaddition of ozone to the alkene, forming a highly unstable primary ozonide, also known as a molozonide. organic-chemistry.orgmsu.edubyjus.com This intermediate rapidly rearranges into a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.orglibretexts.org

Due to the potentially explosive nature of ozonides, the reaction mixture is not isolated but is subjected to a work-up procedure. msu.edu For this cascade, a reductive work-up is employed. The addition of a reducing agent, typically dimethyl sulfide (B99878) (Me₂S), cleaves the ozonide. rsc.orgmasterorganicchemistry.com The dimethyl sulfide is oxidized to dimethyl sulfoxide (B87167) (DMSO), while the ozonide is cleaved to yield a dicarbonyl compound, or in this specific case, a keto-nitrile. rsc.org This work-up method is crucial as it prevents the over-oxidation of any potential aldehyde groups to carboxylic acids. masterorganicchemistry.com

The product of the reductive work-up of the ozonide is a keto-nitrile (5-cyano-2-oxopentanal). This intermediate possesses both an electrophilic ketone carbonyl group and nucleophilic potential at the carbon alpha to the nitrile group. This arrangement is perfectly suited for a subsequent intramolecular aldol (B89426) reaction. rsc.org

Remarkably, this cyclization occurs spontaneously without the need for an external base or acid catalyst. rsc.org The reaction proceeds when the enolate, or a related nucleophilic species, generated from the carbon adjacent to the nitrile group attacks the ketone carbonyl. This intramolecular attack leads to the formation of a six-membered ring, a process favored due to the thermodynamic stability of such rings compared to more strained smaller rings. libretexts.orgopenstax.orglibretexts.org The initial aldol addition product is a β-hydroxy nitrile, which then readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated α,β-unsaturated system. rsc.org This spontaneous cyclization and dehydration sequence is the key step that accomplishes the ring expansion.

The ozonolysis-aldol cyclization cascade of this compound serves as an efficient and virtually quantitative method for synthesizing 6-Oxocyclohex-1-ene-1-carbonitrile. rsc.org The transformation from a five-membered carbocycle to a six-membered one is achieved in a single operational sequence, highlighting the efficiency of the cascade process. rsc.org

The reaction is typically performed by bubbling ozone through a solution of this compound in a solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C), followed by the addition of dimethyl sulfide. rsc.org The subsequent intramolecular aldol condensation and dehydration proceed spontaneously upon warming, yielding the final product in high purity and yield. rsc.org

Interactive Table: Cascade Synthesis of 6-Oxocyclohex-1-ene-1-carbonitrile

StepReactantReagentsIntermediate/ProductYieldReference
1. OzonolysisThis compound1. O₃, CH₂Cl₂, -78 °COzonide IntermediateNot Isolated rsc.org
2. Reductive Work-upOzonide Intermediate2. Me₂SKetonitrile IntermediateNot Isolated rsc.org
3. Aldol/DehydrationKetonitrile IntermediateSpontaneous6-Oxocyclohex-1-ene-1-carbonitrile>90% rsc.org

The ozonolysis-aldol cascade reaction exhibits excellent regiochemical control. The intramolecular aldol cyclization could potentially form different ring sizes. However, the reaction exclusively yields the six-membered ring product, 6-oxocyclohex-1-ene-1-carbonitrile. rsc.org This high regioselectivity is governed by the principles of thermodynamic stability; six-membered rings are significantly less strained and thus energetically more favorable than smaller, alternative ring structures that could theoretically be formed. openstax.orglibretexts.org Since all steps in the aldol reaction are reversible, the most stable product is the one that predominates at equilibrium. libretexts.org

Regarding stereochemistry, the starting material, this compound, is achiral. The key intermediates in the reaction pathway are also achiral or exist as rapidly equilibrating species. The final product, 6-oxocyclohex-1-ene-1-carbonitrile, is a planar, conjugated system and is also achiral. Therefore, stereochemical control is not a significant factor in this specific transformation.

The ozonolysis-aldol cyclization of this compound is a classic example of a domino (or cascade) reaction, where subsequent reactions are triggered by the functionality generated in the previous step, all within the same reaction vessel. beilstein-journals.orgrsc.org This domino process is not only efficient on its own but also serves as a platform for integration into more complex multi-component or one-pot sequences.

The product of the cascade, 6-oxocyclohex-1-ene-1-carbonitrile, is a highly versatile synthetic intermediate. rsc.org It possesses multiple reactive sites, including an electrophilic ketone and an α,β-unsaturated nitrile system that can act as a Michael acceptor or a dienophile. This allows for its direct use in subsequent, sequenced reactions without the need for isolation. For instance, the crude oxonitrile can be immediately subjected to a conjugate addition reaction with a Grignard reagent, followed by trapping of the resulting enolate with an acyl chloride. rsc.org This demonstrates the integration of the initial domino process into a longer, multi-step, one-pot synthesis, further enhancing synthetic efficiency and allowing for the rapid construction of complex molecular architectures from the simple starting material, this compound. rsc.org

Ozonolysis-Aldol Cyclization Cascade Reactions

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for the stereoselective formation of cyclic compounds. While research specifically detailing the cycloaddition reactions of this compound is limited, studies on analogous structures provide significant insights into its expected reactivity. The following sections explore these reactions based on documented studies of closely related compounds and general principles of cycloaddition chemistry.

Hetero Diels-Alder Reactions with Cyanofunctionalized Conjugated Nitroalkenes

The Hetero-Diels-Alder (HDA) reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom. wikipedia.orgencyclopedia.pub While specific studies on this compound are not extensively documented, research on the analogous dienophile, methylenecyclopentane (B75326), in reaction with (E)-2-aryl-1-cyano-1-nitroethenes provides a clear model for the formation of complex heterocyclic systems. researchgate.net These reactions are notable for proceeding under non-catalytic conditions with high selectivity. researchgate.net

The reaction between electron-deficient heterodienes, such as cyanofunctionalized conjugated nitroalkenes, and electron-rich alkenes like methylenecyclopentane leads to the formation of spirocyclic-1,2-oxazine N-oxides. mdpi.com This transformation involves a [4+2] cycloaddition where the nitroalkene acts as the 4π-electron component and the alkene serves as the 2π-electron component. researchgate.net The resulting spirocyclic structures are of significant interest in synthetic chemistry due to their unique three-dimensional architecture, incorporating the cyclopentane (B165970) ring fused at a single carbon atom to the newly formed 1,2-oxazine N-oxide ring. mdpi.com

A key feature of the HDA reactions between (E)-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane is their high degree of selectivity without the need for a catalyst. researchgate.net The reactions proceed with complete regioselectivity, meaning that only one of the two possible regioisomers is formed. researchgate.net This is governed by the electronic properties of the reactants. researchgate.net

Experimental studies conducted in toluene (B28343) at room temperature have shown that these reactions produce the corresponding spirocyclic-1,2-oxazine N-oxides in good to excellent yields. researchgate.net

Table 1: Synthesis of Spirocyclic-1,2-oxazine N-Oxides via HDA Reaction Reaction of (E)-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane.

EntryAryl Group (Ar)ProductYield (%)
1Phenyl8-cyano-9-phenyl-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide82
24-Methylphenyl8-cyano-9-(4-methylphenyl)-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide88
34-Methoxyphenyl8-cyano-9-(4-methoxyphenyl)-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide91
44-Chlorophenyl8-cyano-9-(4-chlorophenyl)-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide78
54-Bromophenyl8-cyano-9-(4-bromophenyl)-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide75
64-Nitrophenyl8-cyano-9-(4-nitrophenyl)-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide65
72-Thienyl8-cyano-9-(2-thienyl)-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide85

Data sourced from related studies on methylenecyclopentane. researchgate.net

Mechanistic investigations using Density Functional Theory (DFT) and Bonding Evolution Theory (BET) have shed light on the pathway of these HDA reactions. mdpi.com The calculations indicate that the reaction follows a polar, one-step mechanism. researchgate.netmdpi.com However, the formation of the two new sigma bonds is not perfectly synchronous. mdpi.com

The analysis reveals a two-stage, one-step mechanism. mdpi.com The process begins with the formation of the C4-C5 bond, which involves the creation of two pseudoradical centers. mdpi.com The second bond (O1-C6) forms near the end of the reaction path, once the first bond is almost completely formed. mdpi.com This asynchronous but concerted pathway explains the high selectivity observed, as it avoids the formation of a discrete zwitterionic intermediate that could lead to competing reaction pathways. researchgate.netmdpi.com The activation energy for this process is relatively low, which is consistent with the reaction proceeding readily at room temperature without a catalyst. mdpi.com

Classic Diels-Alder Reactivity with Diverse Dienes and Dienophiles

The classic Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring through the reaction of a conjugated diene and a dienophile, an alkene or alkyne. wikipedia.orgmasterorganicchemistry.com This reaction is highly valued for its ability to create two new carbon-carbon bonds with significant stereocontrol. wikipedia.org The reactivity is typically enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. libretexts.orglibretexts.org

In the context of this compound, the double bond within the cyclopentene ring could potentially act as a dienophile. The attached acetonitrile (B52724) group (-CH₂CN) is generally considered to be weakly electron-withdrawing, which might influence its reactivity in Diels-Alder reactions. However, specific experimental studies detailing the participation of this compound as a dienophile or a diene component in classic Diels-Alder reactions are not extensively reported in the surveyed scientific literature.

[3+2] Cycloaddition Approaches

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. uchicago.edu This type of reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne). uchicago.edu Common 1,3-dipoles include nitrones, azides, and nitrile oxides. uchicago.edu

The alkene moiety in this compound makes it a potential candidate to act as a dipolarophile in such reactions. The participation in these cycloadditions would lead to the formation of various five-membered heterocyclic systems fused to the cyclopentane ring. Despite this potential, specific research detailing the use of this compound in [3+2] cycloaddition approaches has not been prominently featured in the available literature. Further investigation would be required to characterize its reactivity profile and the stereochemical outcomes of such transformations.

Functional Group Interconversions and Derivatization at the Nitrile Moiety

The nitrile group in this compound is a valuable functional handle that can be converted into a variety of other functionalities. These transformations primarily involve reactions at the electrophilic carbon atom of the nitrile and the adjacent methylene (B1212753) group.

Nucleophilic Additions and Substitutions at the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) of this compound possesses acidic protons on the carbon adjacent to the nitrile. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in various reactions, most notably alkylation reactions.

The alkylation of nitriles is a well-established method for forming new carbon-carbon bonds. In the case of this compound, treatment with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), followed by the addition of an alkyl halide (R-X), would be expected to yield α-alkylated products.

Table 1: Representative Alkylation of Acetonitriles

Alkylating Agent Base Product Typical Yield (%)
Methyl Iodide (CH₃I) NaNH₂ 2-(1-Cyclopentenyl)propanenitrile Data not available
Ethyl Bromide (CH₃CH₂Br) LDA 2-(1-Cyclopentenyl)butanenitrile Data not available

Note: The yields are representative for alkylation of similar acetonitrile derivatives and may vary for this compound.

Furthermore, the nitrile carbon itself is electrophilic and can undergo nucleophilic attack. For instance, the reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) leads to the formation of an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. This transformation provides a route to synthesize various ketones with a cyclopentenyl moiety.

Hydrolysis and Reduction Pathways of the Nitrile Functionality

The nitrile group of this compound can be readily transformed into other important functional groups, namely carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Hydrolysis: The hydrolysis of nitriles can be performed under either acidic or basic conditions to yield a carboxylic acid. The reaction typically proceeds through an amide intermediate.

Acid-catalyzed hydrolysis: Heating this compound in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid, will produce 2-(1-cyclopentenyl)acetic acid.

Base-catalyzed hydrolysis: Alternatively, heating with an aqueous base, like sodium hydroxide, will initially form the carboxylate salt, which upon acidification, will yield the corresponding carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine, 2-(1-cyclopentenyl)ethanamine. This is a valuable transformation for the introduction of a basic nitrogen-containing group. Common methods for this reduction include:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Chemical Reduction: The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup.

Table 2: Hydrolysis and Reduction of this compound

Reaction Reagents and Conditions Product
Acid Hydrolysis H₂SO₄ (aq), Δ 2-(1-Cyclopentenyl)acetic acid
Base Hydrolysis 1. NaOH (aq), Δ; 2. H₃O⁺ 2-(1-Cyclopentenyl)acetic acid
Catalytic Hydrogenation H₂, Pd/C, high pressure 2-(1-Cyclopentenyl)ethanamine

Electrophilic and Radical Reactions of the Cyclopentenyl Alkene

The carbon-carbon double bond in the cyclopentenyl ring of this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals.

Addition Reactions to the Olefinic Bond

The alkene functionality readily undergoes electrophilic addition reactions. The regioselectivity of these additions is generally governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide (X) attaches to the carbon with fewer hydrogen atoms. For this compound, the double bond is trisubstituted, and addition of an electrophile will lead to the formation of a tertiary carbocation, which is more stable.

A common example is the addition of hydrogen halides (e.g., HBr, HCl). The reaction of this compound with HBr would be expected to proceed via protonation of the double bond to form a tertiary carbocation, which is then attacked by the bromide ion to yield 1-(1-bromo-cyclopentyl)acetonitrile.

Cyclopropanation and Related Carbene Insertions

Cyclopropanation is a reaction that converts an alkene into a cyclopropane (B1198618) ring. This transformation is of significant interest in organic synthesis as it introduces a strained three-membered ring, which can be a versatile synthetic intermediate.

One of the most common methods for cyclopropanation is the Simmons-Smith reaction. This reaction involves the use of a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. The reaction of this compound with the Simmons-Smith reagent would yield (bicyclo[3.1.0]hexan-1-yl)acetonitrile.

Another approach to cyclopropanation involves the use of carbenes, which are neutral, divalent carbon species. Carbenes can be generated from various precursors, such as diazo compounds or by alpha-elimination from haloforms. These highly reactive species add to the double bond in a concerted fashion.

Table 3: Reactions at the Cyclopentenyl Alkene

Reaction Type Reagents Expected Major Product
Hydrohalogenation HBr 1-(1-Bromocyclopentyl)acetonitrile
Simmons-Smith Cyclopropanation CH₂I₂, Zn-Cu (Bicyclo[3.1.0]hexan-1-yl)acetonitrile

Theoretical and Computational Chemistry Studies on 1 Cyclopentenylacetonitrile

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties. nih.gov Density Functional Theory (DFT) has emerged as a particularly popular and effective approach due to its balance of computational cost and accuracy. arxiv.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. arxiv.org DFT calculations are instrumental in locating and characterizing the geometries of ground states, which represent the most stable arrangement of atoms in a molecule, and transition states, which are the energy maxima along a reaction pathway.

The process involves optimizing the molecular geometry to find the minimum energy structure (ground state) or a first-order saddle point (transition state) on the potential energy surface. These calculations yield crucial information such as total energies, dipole moments, and vibrational frequencies, which help in confirming the nature of the stationary point. For a molecule like 1-Cyclopentenylacetonitrile, DFT can elucidate the planarity of the cyclopentene (B43876) ring and the linear geometry of the nitrile group. libretexts.org

Calculated ParameterIllustrative ValueDescription
Total Energy (Hartree)-325.12345The total electronic energy of the molecule in its optimized ground state geometry.
Dipole Moment (Debye)3.85A measure of the molecule's overall polarity, arising from the electronegative nitrogen atom in the nitrile group. libretexts.org
Point GroupC1Indicates the molecule has no symmetry elements other than the identity.
HOMO Energy (eV)-7.25Energy of the Highest Occupied Molecular Orbital.
LUMO Energy (eV)-0.55Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (eV)6.70The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. arxiv.org

Note: The values in this table are illustrative examples of parameters that can be obtained from DFT calculations and are not specific experimental or calculated data for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies and shapes of these orbitals are critical in predicting the feasibility and outcome of a chemical reaction. youtube.com

For this compound, the HOMO is expected to have significant contributions from the C=C double bond of the cyclopentene ring and the π-system of the nitrile group. The LUMO would likely be centered on the antibonding orbitals of the same functional groups. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. arxiv.org

From the HOMO and LUMO energies, various reactivity indices can be calculated. These indices, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of the molecule's reactive tendencies. rsc.org For instance, the electrophilic nature of the nitrile carbon can be rationalized through FMO analysis, predicting its susceptibility to nucleophilic attack. libretexts.org

Reactivity IndexFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Potential (μ)μ = -(I + A) / 2Represents the "escaping tendency" of electrons from the molecule.
Electrophilicity Index (ω)ω = μ² / (2η)A quantitative measure of a molecule's ability to accept electrons.

Note: The formulas provided are based on Koopmans' theorem and are used within DFT frameworks to estimate these reactivity parameters.

Mechanistic Probing through Computational Simulations

Computational simulations are indispensable for elucidating the detailed step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify intermediates and transition states, providing a dynamic picture of bond formation and breakage.

Bonding Evolution Theory (BET) offers a powerful framework for understanding the molecular mechanism of a reaction by analyzing the topological changes of the electron density along the reaction coordinate. rsc.orgchemrxiv.org It provides a detailed description of how chemical bonds are formed and broken. chemrxiv.org BET achieves this by partitioning the reaction pathway into distinct structural stability domains, with the boundaries between these domains corresponding to catastrophic events in the topology of the electron density. rsc.org

For a reaction involving this compound, such as a cycloaddition or a nucleophilic addition to the nitrile group, BET could track the sequence of electronic rearrangements. For example, in a reaction with a nucleophile, BET could precisely describe the transformation of the C≡N triple bond, showing the depopulation of bonding basins and the creation of new basins corresponding to the new single or double bonds. This method provides a rigorous, non-arbitrary description of the reaction mechanism, moving beyond simple Lewis structure representations. rsc.orglibretexts.org

Reaction PhaseDescription of Electron Density Reorganization
Phase IReactants approach; initial polarization of electron density.
Phase IICreation of a non-bonding electron basin (pseudoradical center) on the electrophilic carbon of the nitrile.
Phase IIIFormation of the new C-Nucleophile bond through the merger of the nucleophile's electron basin with the newly formed pseudoradical center.
Phase IVReorganization of the π-system of the former nitrile group.
Phase VStructural relaxation to the final product geometry.

Note: This table provides a hypothetical sequence of events for a nucleophilic addition to the nitrile group of this compound, as would be analyzed by BET.

A key goal of mechanistic studies is to determine the feasibility of a proposed reaction pathway. This is achieved by calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. fsu.edu Computationally, the activation energy is the energy difference between the reactants and the transition state. nih.gov

Using methods like DFT, the minimum energy path, or reaction coordinate, connecting reactants to products via the transition state can be calculated. A lower calculated activation energy implies a faster reaction rate. nih.gov For this compound, one could compute the activation energies for various potential reactions, such as its reaction with a thiol nucleophile like cysteine. nih.gov Such calculations can predict the propensity of the nitrile group to react under specific conditions, which is valuable in contexts like covalent drug design. nih.gov The Arrhenius equation provides the mathematical relationship between the activation energy, temperature, and the reaction rate constant. thoughtco.comlibretexts.org

Reacting NitrileIllustrative Activation Energy (Ea) (kcal/mol)Predicted Reactivity
Acetonitrile (B52724)25.0Low
Benzonitrile20.5Moderate
This compound 18.0Moderate-High
Cyanoacrylate13.5High

Note: The activation energies are illustrative values for a hypothetical reaction with a thiol nucleophile, intended to show relative reactivity trends. Lower Ea values indicate higher reactivity. nih.gov

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is ideal for studying electronic properties and reaction mechanisms, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are better suited for exploring the conformational landscape and the influence of the environment (like a solvent) on a molecule. These methods use classical mechanics to simulate the movement of atoms over time. mdpi.com

MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. doi.org This allows for the study of dynamic processes and the sampling of different molecular conformations. For this compound, MD simulations could reveal the flexibility of the cyclopentene ring and the rotational freedom around the single bond connecting the ring to the acetonitrile group.

Furthermore, by explicitly including solvent molecules (e.g., water) in the simulation box, MD can provide detailed insights into solvation effects. It can show how solvent molecules arrange around the solute and how hydrogen bonding or other intermolecular interactions influence the solute's conformation and dynamics. mdpi.com

Simulation ParameterDescriptionInformation Gained
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure over time.Assesses the structural stability and conformational changes during the simulation.
Radius of Gyration (Rg)A measure of the compactness of the molecule's structure.Provides insights into the overall shape and folding/unfolding of the molecule. doi.org
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to solvent molecules.Quantifies the exposure of different parts of the molecule to the solvent, which is important for understanding solubility and intermolecular interactions.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point.Characterizes the local solvent structure around specific atoms or functional groups of this compound.

In Silico Prediction of Novel Reactivity and Synthetic Pathways

While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the prediction of its reactivity and the exploration of novel synthetic pathways. By applying theoretical frameworks and computational methodologies that have been used for structurally similar molecules, such as unsaturated nitriles and cyclic olefins, we can hypothesize potential reaction pathways and molecular properties for this compound.

Predicted Reactive Sites and Molecular Properties

Computational models, particularly those employing Density Functional Theory (DFT), can predict the electron density distribution and molecular orbitals of this compound. This allows for the identification of key reactive sites. The molecule possesses three main regions susceptible to chemical transformations: the carbon-carbon double bond of the cyclopentenyl ring, the allylic protons, and the nitrile group.

Table 1: Predicted Reactive Sites in this compound

Reactive SitePredicted Type of ReactivityPotential Transformations
C=C Double BondElectrophilic and Nucleophilic Addition, CycloadditionHalogenation, hydrohalogenation, epoxidation, Diels-Alder reactions, 1,3-dipolar cycloadditions.
Allylic C-H BondsRadical Abstraction, DeprotonationAllylic substitution, sigmatropic rearrangements.
Nitrile Group (C≡N)Nucleophilic Addition, Reduction, HydrolysisFormation of amines, amides, carboxylic acids, or heterocyclic systems.

Prediction of Novel Reaction Pathways

In silico studies can model the transition states and reaction energies for various potential transformations, providing insights into the feasibility and selectivity of novel synthetic routes.

The cyclopentenyl double bond is a potential dienophile or dipolarophile. DFT calculations, similar to those performed on other cyclic olefins, could predict the activation energies and stereochemical outcomes of cycloaddition reactions. rsc.orgFor instance, a hypothetical Diels-Alder reaction with a diene could be modeled to determine the endo/exo selectivity and the thermodynamic favorability of the process. Similarly, 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides could be computationally explored to predict the formation of novel heterocyclic compounds. datapdf.comTable 2: Hypothetical DFT-Calculated Parameters for a [4+2] Cycloaddition Reaction of this compound with a Generic Diene

ParameterPredicted Value (Illustrative)Significance
Activation Energy (ΔG‡)15 - 25 kcal/molPredicts the kinetic feasibility of the reaction.
Reaction Energy (ΔG)-10 to -20 kcal/molIndicates the thermodynamic driving force.
Endo/Exo SelectivityEndo favoredPredicts the stereochemical outcome of the reaction.

As an allylic nitrile, this compound is a candidate for sigmatropic rearrangements. Theoretical studies on- odu.edunih.gov and- nih.govnih.govsigmatropic rearrangements of other allylic compounds have demonstrated the power of computational chemistry in elucidating these reaction mechanisms. odu.edumdpi.comresearchgate.netFor this compound, a- odu.edunih.govsigmatropic rearrangement could be envisioned if a suitable heteroatom is introduced at the allylic position. Computational modeling could predict the transition state geometries and activation barriers for such transformations.

The reactivity of the nitrile group can be computationally investigated. DFT-based approaches have been used to predict the propensity of nitriles to react with nucleophiles. nih.govFor this compound, in silico models could predict the activation energy for its reaction with various nucleophiles, which is crucial for designing covalent inhibitors or other functional molecules. nih.govFurthermore, the reduction of the nitrile to an amine or its hydrolysis to a carboxylic acid can be modeled to understand the reaction mechanism and predict the optimal reaction conditions.

Prediction of Metabolic Pathways

In silico tools are increasingly used to predict the metabolic fate of xenobiotics. q-bio.orgnih.govFor this compound, computational models could predict its metabolism by key enzyme families, such as cytochrome P450. kegg.jpThese models identify potential sites of metabolism and the resulting metabolites.

Table 3: Predicted Metabolic Transformations of this compound

Metabolic ReactionPredicted Metabolite Structure (Illustrative)Enzyme Family
EpoxidationCyclopentene oxide derivativeCytochrome P450
Allylic HydroxylationHydroxylated cyclopentenylacetonitrileCytochrome P450
Nitrile Hydrolysis1-Cyclopentenylacetic acidNitrilase/Hydratase

These in silico predictions, while hypothetical in the absence of direct experimental validation for this specific molecule, provide a rational basis for designing new synthetic routes and for understanding the potential biological transformations of this compound.

Advanced Applications of 1 Cyclopentenylacetonitrile As a Synthetic Precursor

Construction of Carbocyclic and Heterocyclic Ring Systems

The structural features of 1-Cyclopentenylacetonitrile make it an ideal starting material for constructing a variety of ring systems. The inherent ring strain of the five-membered ring and the reactivity of the double bond can be exploited in ring expansion reactions, while the functional handle provided by the acetonitrile (B52724) moiety allows for its incorporation into diverse molecular scaffolds.

Ring expansion reactions are powerful tools in organic synthesis for accessing medium-sized rings, which are prevalent in many natural products and pharmaceutically active compounds. mdpi.comnih.gov Methodologies for expanding five-membered rings to seven-membered carbocycles are particularly valuable. researchgate.net One general strategy involves a metal-mediated [5 + 2] cycloaddition of a cyclopentenyl system with an alkyne. researchgate.net While not specifically detailing this compound, this approach highlights a pathway where the cyclopentenyl moiety could serve as the five-carbon component in the construction of a seven-membered ring.

Another versatile, metal-free approach for synthesizing seven-membered carbocycles involves the ring expansion of 1-vinylcycloalkanols mediated by a hypervalent iodine reagent. nih.gov In this context, this compound could be envisioned as a precursor to a suitable vinyl alcohol derivative, thereby enabling its entry into such a ring-expansion sequence. The expansion of six-membered rings to larger systems is also a well-documented field, providing analogous strategies that could potentially be adapted. mdpi.com Base-induced ring expansion represents another general strategy for constructing fused seven-membered ring systems, further underscoring the potential of cyclic precursors in synthesizing complex polycyclic architectures. nih.gov

Ring Expansion Strategy Description Potential Application to this compound Reference
Metal-Mediated [5+2] CycloadditionA cobalt(III)-mediated reaction between a five-membered ring and an alkyne to form a seven-membered carbocycle.The cyclopentenyl ring of the molecule could serve as the five-carbon component. researchgate.net
Hypervalent Iodine-MediatedRing expansion of 1-vinylcycloalkanols using PhI(OH)OTs to yield seven- and eight-membered rings.Conversion of the nitrile group to a vinyl alcohol precursor would allow entry into this pathway. nih.gov
Base-Induced RearrangementA general method for generating fused seven-membered polycyclic systems from smaller ring precursors.Could be applied to derivatives of this compound to create fused bicyclic systems. nih.gov

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. nih.govbldpharm.comgalchimia.comwesleyan.edu This rigid, non-planar geometry can lead to improved potency and selectivity of drug candidates. nih.gov The synthesis of diverse libraries of these scaffolds is a key objective in drug discovery. rsc.orgnih.gov

This compound serves as a potential precursor for spiro[cyclopentane-1,x]-heterocycles. For instance, the carbon atom alpha to the nitrile group could be deprotonated and used as a nucleophile in a ring-closing reaction with a suitable dielectrophile. Alternatively, the double bond could participate in cycloaddition reactions to form a spirocyclic system. A recent example in the synthesis of spiro[cyclopentane-1,3'-oxindole] scaffolds, although starting from different materials, demonstrates the utility of cycloaddition reactions to build densely functionalized cyclopentane (B165970) rings fused in a spiro fashion. nih.gov Such strategies could be adapted for this compound to generate novel chemical libraries for screening.

Beyond ring expansion and spirocyclization, this compound is a direct precursor to a wide range of substituted cyclopentane derivatives. google.com The double bond can be readily functionalized through various reactions such as hydrogenation, halogenation, epoxidation, or dihydroxylation to introduce new stereocenters and functional groups onto the cyclopentane ring. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone, providing numerous avenues for further derivatization.

Palladium-catalyzed [3+2] cycloaddition reactions of nitroalkenes with trimethylenemethane are known to produce nitrocyclopentanes, which are versatile synthetic intermediates for cyclopentylamines and cyclopentenones. organic-chemistry.org While this is a method for ring formation, the subsequent functionalization of such cyclopentane rings illustrates the synthetic potential held by substituted cyclopentanes. The diverse methods available for cyclopentane synthesis underscore the value of having a pre-formed five-membered ring that can be selectively modified. organic-chemistry.orgbaranlab.org

Functional Materials Precursors and Their Chemical Transformations

The reactivity of this compound also lends itself to applications in materials science, where it can be used as a building block for polymers and other functional materials.

Photoresists are light-sensitive materials used in microlithography to create patterns on substrates. google.com Chemically amplified resists, a common type of photoresist, rely on a component called a photoacid generator (PAG). dakenchem.com Upon exposure to light, the PAG releases a strong acid, which then catalyzes a cascade of chemical reactions (e.g., deprotection) in the surrounding polymer matrix, changing its solubility and allowing for the development of a pattern. google.comdakenchem.comlsu.edu

The performance of a photoresist is highly dependent on the structure of the PAG. google.com PAGs are often complex molecules, frequently containing sulfonium (B1226848) or iodonium (B1229267) salts or imidosulfonate structures. google.com this compound can serve as a precursor to the anionic component of a PAG. For example, the cyclopentenyl group could be incorporated into a larger sulfonate anion structure. The nitrile functionality offers a handle for further chemical modification to tune the properties of the resulting PAG, such as its diffusion characteristics and the strength of the generated photoacid.

Component Function Relevance to this compound Reference
PhotoresistA photosensitive film used to transfer images onto a substrate.The ultimate application for which PAGs are designed. google.com
Photoacid Generator (PAG)A compound that generates a strong acid upon exposure to activating radiation (e.g., UV light).This compound can be a building block for synthesizing the complex organic anions used in some PAGs. dakenchem.comgoogle.com
Polymer ResinThe main component of the photoresist, which changes solubility after acid-catalyzed reaction.The acid generated by the PAG interacts with this resin. lsu.edu

Organic polymers can serve as precursors to inorganic ceramic materials through a process of pyrolysis. In this process, a specially designed polymer is heated to high temperatures in an inert atmosphere, causing it to decompose and rearrange into a ceramic material. The structure of the initial organic precursor dictates the composition and properties of the final ceramic.

This compound, with its polymerizable alkene and nitrogen-containing nitrile group, is a potential monomer for the synthesis of preceramic polymers. Polymerization through the cyclopentenyl double bond would yield a carbon-chain polymer with pendant nitrile groups. Upon pyrolysis, the carbon backbone would form a carbon matrix, while the nitrile groups could serve as a source of nitrogen, potentially leading to the formation of silicon carbonitride (SiCN) or related nitrogen-containing ceramics if a silicon source is also incorporated. The synthesis of cordierite (B72626) ceramics, for example, often involves sol-gel reactions of alkoxide precursors, demonstrating the use of molecular precursors to form complex ceramic structures. researchgate.net The use of polymeric precursors offers an alternative route to control the microstructure and properties of the final ceramic material.

Synthesis of Analogues for Comparative Mechanistic Studies

Information on the synthesis of specific analogues of this compound to elucidate reaction pathways, transition states, or the influence of electronic and steric effects is not available in the searched scientific literature. Consequently, no research findings or data tables related to this topic can be presented.

Q & A

Q. What are the established synthetic routes for 1-Cyclopentenylacetonitrile, and how can their efficiency be evaluated?

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., δ ~2.5 ppm for CH₂CN in CDCl₃) .
  • IR Spectroscopy : Confirm nitrile stretch at ~2240 cm⁻¹.
  • GC-MS : Ensure molecular ion peak matches m/z 107 (C₇H₉N).
    Purity is validated via HPLC (≥95% area) or melting point consistency. Document all procedures in the "Experimental" section with sufficient detail for reproducibility .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict regioselectivity in Diels-Alder reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Validate models against experimental kinetic data (e.g., reaction rates under varying temperatures). Use software like Gaussian or ORCA, and cite computational protocols from analogous nitrile systems .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrumentation calibration. To resolve:

Replicate experiments using standardized solvents (e.g., CDCl₃ for NMR).

Cross-validate with independent techniques (e.g., X-ray crystallography if crystals are obtainable).

Compare with high-quality databases (SciFinder, Reaxys) and prioritize peer-reviewed studies. Discuss potential confounding factors in the "Results and Discussion" section .

Q. What strategies optimize the use of this compound as a precursor in heterocyclic synthesis?

  • Methodological Answer : Design a reaction matrix to test variables:
  • Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) vs. organocatalysts.
  • Solvents : Compare polar aprotic (DMF) vs. non-polar (toluene) media.
  • Temperature : Use Arrhenius plots to determine activation energy.
    Monitor reaction progress via in-situ FTIR or LC-MS. Publish negative results to aid community troubleshooting .

Contradiction Analysis & Experimental Design

Q. How can conflicting data on the stability of this compound under acidic conditions be resolved?

  • Methodological Answer : Conduct a controlled stability study:

Prepare solutions in varying pH (1–6) and monitor degradation via UV-Vis (λ ~270 nm for nitrile absorption).

Isolate decomposition products (e.g., carboxylic acids) via column chromatography.

Compare kinetic profiles across studies, adjusting for ionic strength and counterion effects. Use ANOVA to assess statistical significance and report confidence intervals .

Q. What experimental controls are critical when studying the cytotoxicity of this compound derivatives?

  • Methodological Answer : Include:
  • Negative controls : Untreated cell lines (e.g., HEK-293).
  • Positive controls : Known cytotoxic agents (e.g., cisplatin).
  • Solvent controls : DMSO/EtOH at equivalent concentrations.
    Validate results via MTT assays in triplicate and cite cell culture protocols from authoritative sources (e.g., ATCC guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.